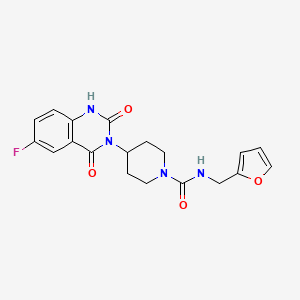
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a quinazolinone core, a piperidine ring, and a furan moiety. Its unique structure makes it of interest in several scientific and industrial applications, particularly in fields like medicinal chemistry and material science.
准备方法
Synthetic routes and reaction conditions: : The synthesis of this compound involves multi-step organic reactions, starting with the formation of the quinazolinone core. Typically, this can be achieved via the condensation of an anthranilic acid derivative with a urea or thiourea under acidic or basic conditions. Further, the introduction of the fluoro substituent is done via electrophilic fluorination using reagents like Selectfluor. The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives. Lastly, coupling the furan-2-ylmethyl group involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial production methods: : On an industrial scale, the production of such compounds typically involves optimizing each synthetic step for higher yields and purity while maintaining cost-efficiency. This includes batch processing and continuous flow techniques to ensure reproducibility and scalability.
化学反应分析
Types of reactions it undergoes: : The compound can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions used in these reactions
Oxidation: Performed using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Achieved using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic substitution: Utilizes bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate nucleophiles, facilitating the substitution.
Major products formed from these reactions: : The major products vary depending on the reaction type but typically involve the transformation of the functional groups attached to the core structure, such as converting the piperidine ring to its hydroxyl derivative via oxidation or reducing the quinazolinone core to a dihydroquinazoline.
科学研究应用
This compound finds applications in numerous scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, especially in the development of functional materials.
Biology: : Investigated for its biological activity, such as enzyme inhibition, due to its structural similarity to certain biologically active natural products.
Medicine: : Potential therapeutic agent in drug discovery, specifically for its anticancer and antimicrobial properties, owing to the presence of the quinazolinone moiety.
Industry: : Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
作用机制
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzymes by mimicking their natural substrates, thereby blocking the active site. Additionally, the furan and piperidine groups enhance its binding affinity and specificity towards these targets. This interaction can disrupt normal cellular processes, leading to the compound's observed biological effects.
Similar compounds
6-fluoroquinazolinone derivatives
N-aryl piperidine carboxamides
Furan-2-ylmethyl substituted amides
Uniqueness: : What sets this compound apart is its unique combination of a fluoro-substituted quinazolinone core with a piperidine ring and a furan moiety. This specific arrangement of functional groups confers distinct physicochemical properties, such as increased lipophilicity and enhanced binding specificity, making it a valuable candidate for various applications.
Hopefully, that gives you a comprehensive overview of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide. Got another compound in mind, or any questions about this one?
属性
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGUDKPKQXYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













